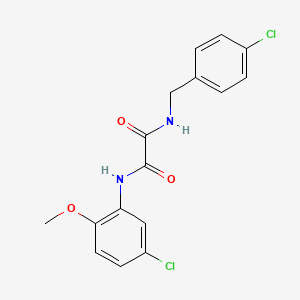![molecular formula C26H28N2OS B11643379 2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11643379.png)
2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with various reagents to form the quinazolinone scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the quinazolinone core produces dihydroquinazolinones .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit multiple protein kinases, including VEGFR2, EGFR, and HER2, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and inhibit the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanylquinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities, including kinase inhibition and anti-cancer properties.
3-Phenylquinazolin-4-one: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE stands out due to its unique combination of a benzylsulfanyl group and a cyclohexyl substituent, which contribute to its distinct chemical and biological properties. This structural uniqueness enhances its potential as a multi-targeted therapeutic agent .
Propiedades
Fórmula molecular |
C26H28N2OS |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-26(20-13-6-3-7-14-20)16-19-12-8-9-15-21(19)23-22(26)24(29)28-25(27-23)30-17-18-10-4-2-5-11-18/h2,4-5,8-12,15,20H,3,6-7,13-14,16-17H2,1H3,(H,27,28,29) |
Clave InChI |
DWVPQNLKURFDOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(prop-2-yn-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643304.png)
![2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide](/img/structure/B11643321.png)
![5-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzene-1,3-dicarboxylic acid](/img/structure/B11643328.png)
![(5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11643330.png)
![N-[4-({5,6-Dimethylthieno[2,3-D]pyrimidin-4-YL}oxy)phenyl]benzamide](/img/structure/B11643332.png)
![Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11643339.png)
![Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11643345.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11643357.png)
![1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone](/img/structure/B11643362.png)
![4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11643382.png)
![(2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11643386.png)
![(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11643387.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643389.png)
